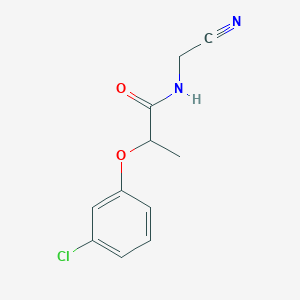
2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide is an organic compound with the molecular formula C11H11ClN2O2 It is characterized by the presence of a chlorophenoxy group, a cyanomethyl group, and a propanamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide typically involves the reaction of 3-chlorophenol with acrylonitrile to form 3-chlorophenoxyacetonitrile. This intermediate is then reacted with propionyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often include:
Temperature: 0-5°C for the initial reaction, followed by room temperature for the subsequent steps.
Solvent: Common solvents include dichloromethane or toluene.
Catalysts: Bases like triethylamine or pyridine are used to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: to ensure efficient mixing and reaction control.
Purification steps: such as recrystallization or chromatography to obtain high-purity product.
Quality control measures: to ensure consistency and compliance with industry standards.
化学反応の分析
Types of Reactions
2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to amines or other reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Acetone, ethanol, and water are commonly used depending on the reaction type.
Major Products
Oxidation products: Carboxylic acids, aldehydes.
Reduction products: Amines, alcohols.
Substitution products: Various substituted phenoxy derivatives.
科学的研究の応用
2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
作用機序
The mechanism of action of 2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide involves its interaction with specific molecular targets. The compound can:
Bind to enzyme active sites: , inhibiting their activity.
Interact with cellular receptors: , modulating signal transduction pathways.
Disrupt cellular processes: , leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
類似化合物との比較
Similar Compounds
- 2-(3-chlorophenoxy)propionamide
- 2-(4-chlorophenoxy)propanamide
- 2-(3-bromophenoxy)-N-(cyanomethyl)propanamide
Uniqueness
2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide is unique due to the presence of both a cyanomethyl group and a chlorophenoxy group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications.
特性
IUPAC Name |
2-(3-chlorophenoxy)-N-(cyanomethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-8(11(15)14-6-5-13)16-10-4-2-3-9(12)7-10/h2-4,7-8H,6H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHVKLJFRLZGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC#N)OC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













